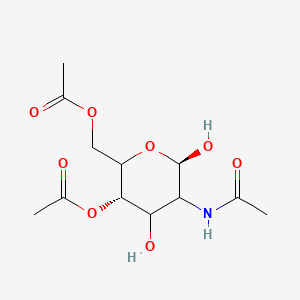
N-Acetyl-D-Glucosamine 4,6-Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-Glucosamine 4,6-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of N-Acetyl-D-Glucosamine, which is a monosaccharide derivative of glucose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 4,6-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 4 and 6 positions of the glucosamine molecule .
Industrial Production Methods
Industrial production of this compound involves the extraction of chitin from crustacean shells, followed by its hydrolysis to produce N-Acetyl-D-Glucosamine. This intermediate is then subjected to acetylation reactions to yield the final product. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research applications .
化学反应分析
Types of Reactions
N-Acetyl-D-Glucosamine 4,6-Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted glucosamine derivatives.
科学研究应用
N-Acetyl-D-Glucosamine 4,6-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes and as a component of cell walls in fungi and bacteria.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
作用机制
The mechanism of action of N-Acetyl-D-Glucosamine 4,6-Diacetate involves its interaction with various enzymes and molecular targets. It is believed to function as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it plays a role in the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues .
相似化合物的比较
Similar Compounds
N-Acetyl-D-Glucosamine: A monosaccharide derivative of glucose, commonly used in the synthesis of glycoproteins and glycosaminoglycans.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative of glucosamine, with similar applications in research and industry.
N-Acetyl-D-Glucosamine 3,6-Diacetate: A compound with acetyl groups at the 3 and 6 positions, used in similar research applications.
Uniqueness
N-Acetyl-D-Glucosamine 4,6-Diacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized glycoproteins and in studies related to enzyme inhibition and cellular processes .
属性
分子式 |
C12H19NO8 |
|---|---|
分子量 |
305.28 g/mol |
IUPAC 名称 |
[(3S,6R)-5-acetamido-3-acetyloxy-4,6-dihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(14)13-9-10(17)11(20-7(3)16)8(21-12(9)18)4-19-6(2)15/h8-12,17-18H,4H2,1-3H3,(H,13,14)/t8?,9?,10?,11-,12-/m1/s1 |
InChI 键 |
ATDFUHJLTGDYJL-XWBCYODSSA-N |
手性 SMILES |
CC(=O)NC1[C@@H](OC([C@H](C1O)OC(=O)C)COC(=O)C)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


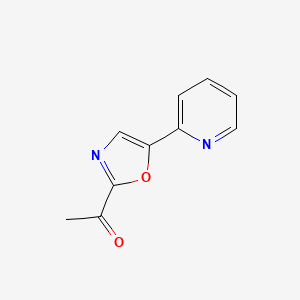
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
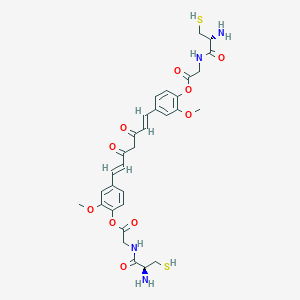
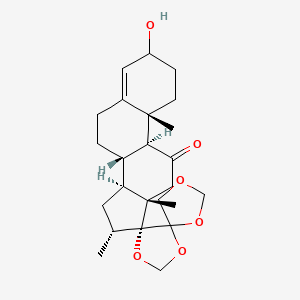
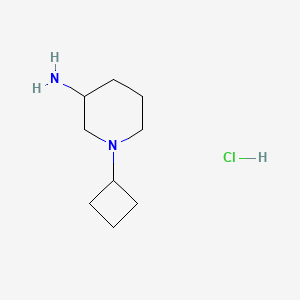

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
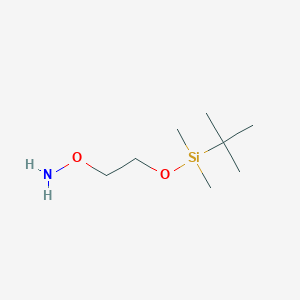

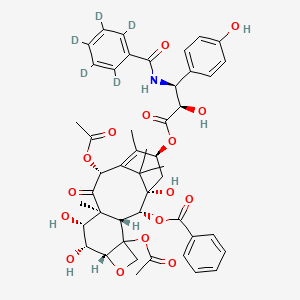
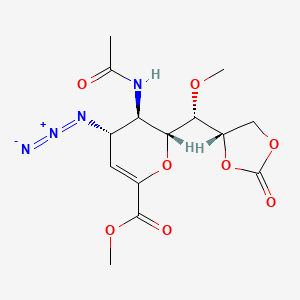
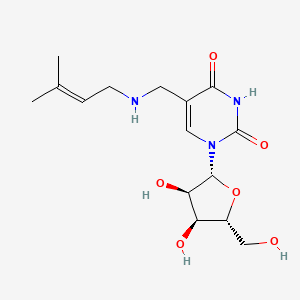

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
